Di-tert-butylisobutylsilyl triflate

Catalog No.
S846568
CAS No.
1314639-86-5
M.F
C13H27F3O3SSi
M. Wt
348.496
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butylisobutylsilyl triflate

CAS Number

1314639-86-5

Product Name

Di-tert-butylisobutylsilyl triflate

IUPAC Name

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate

Molecular Formula

C13H27F3O3SSi

Molecular Weight

348.496

InChI

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3

InChI Key

PAVJKCJFUZIETI-UHFFFAOYSA-N

SMILES

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F

Synonyms

DI-t-BUTYLISOBUTYLSILYL TRIFLUOROMETHANESULFONATE

Di-tert-butylisobutylsilyl triflate is a specialized organosilicon compound characterized by its bulky structure, which includes two tert-butyl groups and an isobutyl group attached to a silicon atom, along with a triflate group. Its molecular formula is C13_{13}H27_{27}F3_{3}O3_{3}SSi, and it is known for its stability and effectiveness as a protecting group in organic synthesis. This compound was developed to offer enhanced protection for various functional groups, particularly hydroxyls and amines, under a range of reaction conditions .

DTBST does not have a direct role in biological systems. Its mechanism of action lies in its ability to:

  • Form Stable Protecting Groups: The bulky tert-butyl groups shield the hydroxyl group in alcohols/diols, preventing unwanted reactions while allowing manipulation of other functionalities in the molecule [].
  • Activate Substrates: The Lewis acidic triflate groups can activate nearby functional groups, facilitating their participation in subsequent reactions [].

DTBST is a potentially hazardous compound and should be handled with appropriate safety precautions:

  • Corrosive: DTBST can cause skin and eye irritation/burns [].
  • Moisture Sensitive: It readily reacts with water, releasing toxic trifluoromethanesulfonic acid (HOTf) fumes [].
  • Flammable: DTBST is flammable and should be kept away from heat and ignition sources [].

Protection of Alcohols and Phenols

DTBS-Triflate functions as a powerful protecting group for hydroxyl functionalities (alcohols and phenols) []. Its bulky tert-butyl groups sterically hinder nucleophilic attacks, preventing unwanted reactions at the hydroxyl group while allowing further modifications on the molecule. The triflate leaving group (CF3SO3) facilitates efficient silylation under mild reaction conditions []. Following the desired transformations, the DTBS group can be selectively removed using acidic or fluoride-mediated deprotection strategies, enabling the regeneration of the free hydroxyl group [].

DTBS-Triflate can introduce the DTBS (tert-butyldimethylsilyl) group onto various organic functionalities. The DTBS group offers several advantages:

  • Stability: It enhances the stability of sensitive functional groups like enols, alkynes, and allenes by preventing unwanted reactions [].
  • Increased Volatility: The bulky tert-butyl group can improve the volatility of complex molecules, making them amenable to purification techniques like chromatography [].
  • Derivatization: The DTBS group can serve as a handle for further derivatization reactions. For example, it can be readily converted to other silyl groups with specific properties [].

  • Silylation of Alcohols: It effectively silylates primary and secondary alcohols, yielding stable silyl ethers. The reaction typically occurs at elevated temperatures (e.g., 65 °C in 1,4-dioxane) with the presence of bases like triethylamine .
  • Protection of Amines: This compound can also protect primary amines directly, forming stable N–Si bonds that resist hydrolysis, making it advantageous for amine protection in synthetic pathways .
  • Reactivity with Enolates: Di-tert-butylisobutylsilyl triflate reacts with potassium enolates from ketones to yield highly protected silyl enol ethers .

While specific biological activities of di-tert-butylisobutylsilyl triflate are not extensively documented, its role as a protecting group implies potential utility in the synthesis of biologically active compounds. The stability it provides to sensitive functional groups may facilitate the development of pharmaceuticals and other bioactive molecules .

The synthesis of di-tert-butylisobutylsilyl triflate is generally achieved through a two-step process starting from readily available precursors.

  • Formation of the Silyl Group: The initial step involves the reaction of tert-butyl and isobutyl derivatives with chlorosilanes.
  • Triflation: The resulting silyl compound is then treated with trifluoromethanesulfonic acid or its derivatives to introduce the triflate group, resulting in di-tert-butylisobutylsilyl triflate .

Di-tert-butylisobutylsilyl triflate finds applications primarily in organic synthesis as a protecting group. Its unique steric bulk allows it to protect sensitive functional groups during multi-step syntheses, particularly in:

  • Synthesis of Complex Molecules: It is used in the preparation of complex natural products and pharmaceuticals by protecting reactive hydroxyl and amine groups during various chemical transformations .
  • Development of Sialic Acid Derivatives: This compound has been employed in synthesizing double-protected sialic acid building blocks, which are crucial for glycoscience applications .

Research indicates that di-tert-butylisobutylsilyl triflate exhibits unique interactions due to its bulky structure. Its steric hindrance allows it to remain stable under conditions where other silyl protecting groups may fail. It has been shown to effectively protect acidic hydroxyl moieties while resisting hydrolysis, which is often a challenge with traditional silyl ethers .

Studies have also demonstrated that this compound can be deprotected using tetrabutylammonium fluoride or hydrofluoric acid, allowing for selective removal without compromising other functional groups present in the molecule .

Di-tert-butylisobutylsilyl triflate is part of a family of silyl protecting groups that include:

Compound NameStructure FeaturesUnique Aspects
Tert-butyldimethylsilyl triflateContains tert-butyl and dimethyl groupsLess sterically hindered; more reactive than di-tert-butylisobutylsilyl triflate
Tert-butyldiphenylsilyl triflateBulky phenyl groups alongside tert-butylOffers good selectivity but less stability under acidic conditions compared to di-tert-butylisobutylsilyl triflate
Di-tert-butyldimethylsilyl bis(trifluoromethanesulfonate)Similar bulky structure but with dimethyl groupsUsed primarily for different types of cyclization reactions; less versatile than di-tert-butylisobutylsilyl triflate

Di-tert-butylisobutylsilyl triflate stands out due to its exceptional stability under varied conditions and its effectiveness in protecting sensitive functional groups that are prone to hydrolysis or degradation.

Dates

Modify: 2023-08-15

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